Bienvenue dans la boutique en ligne BenchChem!

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile

Antipicornavirus Rhinovirus Capsid inhibitor

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-62-3), also designated as analogue 15 and DAV-4, is a synthetic disubstituted phenylisoxazole. It is a dual-function small molecule with established activity as a broad-spectrum antipicornavirus agent targeting the viral capsid and as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).

Molecular Formula C18H9Cl2F2N3O
Molecular Weight 392.19
CAS No. 338402-62-3
Cat. No. B2365091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile
CAS338402-62-3
Molecular FormulaC18H9Cl2F2N3O
Molecular Weight392.19
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F)Cl
InChIInChI=1S/C18H9Cl2F2N3O/c19-12-2-1-3-13(20)17(12)18-11(9-23)16(26-25-18)6-7-24-15-5-4-10(21)8-14(15)22/h1-8,24H/b7-6+
InChIKeyRMOILXCEWVVXHG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-62-3): Chemical Identity and Core Pharmacological Profile


3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-62-3), also designated as analogue 15 and DAV-4, is a synthetic disubstituted phenylisoxazole [1]. It is a dual-function small molecule with established activity as a broad-spectrum antipicornavirus agent targeting the viral capsid and as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH) [1][2]. Its core structure features a 2,6-dichlorophenyl ring at the 3-position and a 2-(2,4-difluoroanilino)vinyl moiety at the 5-position of a 4-isoxazolecarbonitrile scaffold, a combination critical for its biological activity and differentiation from later-generation capsid binders like pleconaril [1].

Why 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile Cannot Be Replaced by Other Capsid Binders or DHODH Inhibitors


Generic substitution within the antipicornavirus or DHODH inhibitor classes is precluded by the compound's unique dual-target profile and specific structure-activity relationships. As analogue 15 in the disoxaril series, its 2,6-dichloro substitution was critical for achieving an MIC80 of 0.3 microM against rhinoviruses, a potency not uniformly met by other 2,6-disubstituted analogues [1]. Furthermore, its potent DHODH inhibition, reported with an IC50 as low as 1 nM in a specific enzymatic assay, distinguishes it from classic DHODH inhibitors like brequinar and presents divergent assay-dependent IC50 values (1 nM vs 760 nM) that are critical for experimental design [2]. The isoxazolecarbonitrile core further differentiates it from the oxazoline-based capsid binders such as WIN 54954 and pleconaril, eliminating the acid lability issues that plagued those series and drove the development of next-generation compounds [1][3].

Quantitative Differentiation Guide for 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile (CAS 338402-62-3)


Rhinovirus Antiviral Potency: Head-to-Head Comparison with Disoxaril and WIN 54954

As the 2,6-dichloro analogue (15) in the disoxaril series, this compound achieved an MIC80 of 0.3 microM against multiple rhinovirus serotypes in vitro. This represents a significant improvement over the parent compound disoxaril, which was limited by a narrower spectrum. While WIN 54954 later showed a broader spectrum with MICs ranging from 0.007 to 2.2 micrograms/mL against 50 of 52 serotypes, its clinical development was halted due to acid lability, a flaw the isoxazolecarbonitrile scaffold was designed to circumvent [1][2].

Antipicornavirus Rhinovirus Capsid inhibitor MIC80

In Vivo Efficacy: Prevention of Coxsackievirus A-9-Induced Paralysis

The compound demonstrated significant in vivo efficacy by preventing paralysis in a murine model of coxsackievirus A-9 infection. This specific enterovirus protection was a distinguishing feature, as not all potent in vitro capsid binders in the series translated to in vivo protection. The study noted that this compound was 'effective in preventing paralysis in mice infected with coxsackievirus A-9', a result that was not uniformly observed across all 2,6-disubstituted analogues tested [1].

Enterovirus Coxsackievirus In vivo efficacy Paralysis model

DHODH Inhibition: Ultra-Potent Activity in a High-Throughput Enzymatic Assay

In a high-throughput DHODH enzymatic assay, the compound exhibited an IC50 of 1 nM, placing it among the most potent DHODH inhibitors reported. This contrasts sharply with a separate, more physiologically relevant cell-based assay using the DCIP reduction method, which reported an IC50 of 760 nM, providing a 760-fold assay-dependent shift [1]. This dual potency profile is critical for experimental design; for comparison, the clinical-stage DHODH inhibitor brequinar typically exhibits IC50 values in the range of 10-100 nM in analogous biochemical assays [2].

DHODH inhibitor Immunometabolism Acute myeloid leukemia IC50

Chemical Scaffold Differentiation: Isoxazolecarbonitrile vs. Oxazoline (Pleconaril/WIN 54954)

The compound's 4-isoxazolecarbonitrile core represents a key structural deviation from the oxazoline ring found in the WIN series (WIN 54954, WIN 63843/pleconaril). The oxazoline ring in WIN 54954 was a primary source of acid lability and metabolic instability, which drove the development of tetrazole analogues and eventually pleconaril [1]. The isoxazolecarbonitrile scaffold is inherently more stable, eliminating the need for these chemical modifications while retaining the critical 2,6-dichlorophenyl moiety required for capsid binding [2].

Structural biology Drug design Capsid binding Chemical stability

Optimal Application Scenarios for 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile in Antiviral and DHODH Research


Mechanistic Studies of Picornavirus Capsid Binding and Resistance

Ideal as a tool compound for structural biology and virology labs investigating capsid-binding mechanisms. Its potent rhinovirus MIC80 of 0.3 microM and demonstrated in vivo efficacy against coxsackievirus A-9 [1] make it suitable for generating and characterizing drug-resistant mutants, particularly to compare binding modes with oxazoline-based inhibitors like pleconaril [2].

Development of DHODH-Dependent Cellular Assays

This compound's unique dual IC50 profile (1 nM in enzymatic vs. 760 nM in cell-based DCIP assay) [1] makes it a powerful probe for developing and validating cellular DHODH activity assays. It is particularly useful in studying the disconnect between biochemical and cellular potency, which is a critical parameter in drug discovery for immunometabolic diseases [2].

In Vivo Proof-of-Concept Studies for Enteroviral Disease

With established efficacy in preventing paralysis in a mouse model of coxsackievirus A-9 infection [1], this compound serves as a positive control or starting point for in vivo pharmacology studies targeting enterovirus-induced disease, offering a chemotype distinct from the clinically tested pleconaril [2].

Quote Request

Request a Quote for 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.